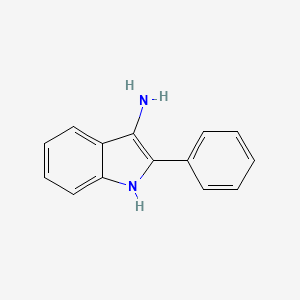

2-phenyl-1H-indol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKAJJZDQGRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372768 | |

| Record name | 2-phenyl-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23041-45-4 | |

| Record name | 2-phenyl-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Indole Core in Organic Chemistry

The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. chim.it Its prevalence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin (B1676174) underscores its fundamental role in biological systems. fiveable.meirjmets.com The electron-rich nature of the indole ring system makes it highly reactive and amenable to various chemical modifications, allowing chemists to synthesize a diverse library of derivatives. irjmets.comresearchgate.net This versatility has established the indole core as a crucial building block in the development of new pharmaceuticals and functional materials. chim.itresearchgate.net

Overview of 2 Phenyl 1h Indol 3 Amine As a Core Scaffold

2-Phenyl-1H-indol-3-amine serves as a foundational structure for the synthesis of more complex molecules with a wide range of applications. The presence of a phenyl group at the 2-position and an amine group at the 3-position provides two distinct points for chemical modification. This allows for the systematic alteration of the molecule's properties, a key strategy in drug discovery and materials science. researchgate.net The 2-phenylindole (B188600) scaffold itself has been identified as a privileged structure in medicinal chemistry, known for its association with a variety of biological activities. researchgate.net

Derivatives of 2-phenylindole have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. omicsonline.orgomicsonline.org For instance, certain 2-phenylindole derivatives have demonstrated potent antitumor effects against various cancer cell lines by inhibiting tubulin polymerization. omicsonline.orgomicsonline.org Others have shown promise as anti-inflammatory agents by selectively inhibiting COX-2 enzymes. omicsonline.org

Scope and Academic Research Relevance of 2 Phenyl 1h Indol 3 Amine Studies

Established Synthetic Routes to the 2-Phenyl-1H-indole System

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus. wikipedia.orgbhu.ac.in This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org The reaction can be promoted by various Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride (BF3). wikipedia.org

In the context of synthesizing this compound, the Fischer synthesis would typically start with the reaction of phenylhydrazine with a suitable carbonyl compound. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a mdpi.commdpi.com-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Adaptations of this method, including the Buchwald modification which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope and applicability of the Fischer indole synthesis. wikipedia.org

While a versatile and powerful tool, the traditional Fischer indole synthesis can require harsh conditions, such as elevated temperatures. shahucollegelatur.org.in

Classical Metal-Based Reductive Approaches

Classical reductive cyclization methods provide another important avenue to the 2-phenyl-1H-indole system. These approaches often involve the reduction of a nitro group to an amine, which then participates in a cyclization reaction.

One prominent example is the reductive cyclization of o-nitrostyrenes. rsc.org This transformation can be achieved using various reducing agents. For instance, palladium-based catalysts in the presence of carbon monoxide (CO) have proven effective. rsc.orgbeilstein-journals.org Early methods required harsh conditions, such as high temperatures (200 °C) and pressures (80 bar CO). beilstein-journals.org More recent developments have enabled the reaction to proceed under milder conditions. For example, the use of PdCl2(PhCN)2 as a catalyst with triphenylphosphine (B44618) as a ligand, in the presence of a stoichiometric amount of tin dichloride and 20 bar of CO, can yield the corresponding indoles. rsc.org Formic acid has also been identified as an effective and environmentally benign reducing agent for the reductive cyclization of o-nitrostyrenes, offering low catalyst loading and avoiding toxic byproducts. organic-chemistry.org

Another strategy involves the reduction of a nitro group in a precursor molecule that already contains the necessary carbon framework. For example, 5-amino-2-phenyl-1H-indole can be synthesized via the reduction of 5-nitro-2-phenyl-1H-indole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

Modern and Catalytic Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the 2-phenyl-1H-indole core, including multi-component reactions and biocatalytic approaches.

Multi-Component Reactions (MCRs) for Indole Annulation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. semanticscholar.org Several MCRs have been developed for the synthesis of 2-phenyl-1H-indole derivatives.

One-pot three-component reactions have emerged as a highly efficient strategy for the synthesis of functionalized indoles. These reactions often involve the simultaneous formation of multiple new bonds in a single synthetic operation.

For instance, a one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition of 2-iodoanilines and terminal alkynes has been employed to synthesize a library of 2-arylindole derivatives. nih.gov This method demonstrates good functional group tolerance. nih.gov Another example is the one-pot, three-component reaction of an α-amino aryl ketone, an indole, and perbromomethane under mild conditions to produce 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls. frontiersin.org This reaction proceeds with the simultaneous construction of three new bonds (C=N, C-C, and N-Br). frontiersin.org

Furthermore, novel 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives have been synthesized via a one-pot multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst. nih.govresearchgate.net This methodology allows for the formation of two C-C bonds and one C-N bond in a single step. nih.gov Similarly, indole-based tetra-arylimidazoles have been synthesized through a one-pot four-component condensation of 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate. rsc.org

The following table summarizes some examples of one-pot multi-component reactions for the synthesis of 2-phenyl-1H-indole derivatives:

| Reactants | Catalyst/Conditions | Product Type | Ref |

| 2-Iodoanilines, Terminal Alkynes | PdCl2(PPh3)2, CuI, NHEt2, NaOH | 2-Arylindoles | nih.gov |

| α-Amino Aryl Ketones, Indoles, CBr4 | NaOH, MeCN | 2-(1-Bromo-1H-indol-3-yl)-2-imino-carbonyls | frontiersin.org |

| Arylglyoxal Monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic Acid | 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones | nih.govresearchgate.net |

| 2-Arylindole-3-carbaldehydes, Anilines, Benzil, Ammonium Acetate | Acetic Acid | Indole-based Tetra-arylimidazoles | rsc.org |

| 3-Acetylindole, Aromatic Aldehydes, Ethyl Cyanoacetate, Ammonium Acetate | Piperidine | 6-Indolylpyridine-3-carbonitriles | rsc.org |

Biocatalysis has emerged as a green and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. The use of enzymes in the synthesis of indole derivatives is a growing area of interest.

While specific biocatalytic routes directly targeting this compound are still emerging, related biocatalytic transformations highlight the potential of this approach. For example, α-amylase has been used to catalyze the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction of 2-aminopyridine (B139424), indole-3-carboxaldehyde (B46971), and isocyanide to produce indole-based imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This demonstrates the feasibility of using enzymes to facilitate complex multicomponent reactions for the synthesis of indole-containing heterocycles. researchgate.net

Furthermore, engineered enzymes, such as variants of P411, have been developed to catalyze the intramolecular C(sp3)–H amination of azides to form pyrrolidines and indolines, showcasing the power of directed evolution to create biocatalysts for specific C-N bond formations. acs.org The application of such engineered enzymes could potentially be extended to the synthesis of aminated indole derivatives. The use of magnetic aminated starch as a biocatalyst has also been reported for the synthesis of pyrazolone (B3327878) derivatives bearing an indole moiety. mdpi.com

The development of biocatalytic methods for the direct synthesis of this compound and its derivatives remains a promising area for future research, offering the potential for more sustainable and efficient synthetic routes.

One-Pot Three-Component Coupling Reactions

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful and efficient pathways for the construction of complex heterocyclic systems like indoles. Catalysts based on palladium, copper, iridium, and manganese have been effectively employed in cyclization, annulation, and functionalization reactions to afford 3-aminoindole derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. One-pot tandem reactions, such as the Sonogashira coupling followed by a base-assisted cycloaddition, have been developed for the synthesis of 2-substituted indoles. nih.gov For instance, the reaction between 2-iodoanilines and terminal alkynes, catalyzed by a system comprising PdCl₂(PPh₃)₂ and CuI, proceeds smoothly to form the indole ring. nih.gov While this method is broadly applicable for various substituted indoles, its direct application for the synthesis of this compound would require a starting alkyne that incorporates a nitrogen functionality destined to become the 3-amino group.

Another powerful palladium-catalyzed strategy involves the intramolecular dearomatization of indoles to construct complex tetracyclic indoline (B122111) scaffolds. arabjchem.org These processes, often proceeding via a Heck-type mechanism, demonstrate the utility of palladium in complex annulations. arabjchem.org The direct synthesis of 3-aminoindoles via palladium catalysis often involves intramolecular C-H amination of N-(2-phenyl)ethyltriflamides or related substrates to form indolines, which can then be oxidized to the corresponding indoles. acs.org

Copper catalysts are an attractive, cost-effective alternative to palladium for indole synthesis. Various copper-catalyzed domino processes have been reported for the synthesis of substituted indoles. organic-chemistry.org A notable approach involves a three-component reaction utilizing a copper catalyst, which proceeds through the isomerization of 3-aminoindoline intermediates to yield the final 3-aminoindole product. nih.gov

Another strategy is the copper-catalyzed tandem O-vinylation of arylhydroxylamines, which triggers a dntb.gov.uadntb.gov.ua-rearrangement and subsequent cyclization to form the indole core. pku.edu.cn This cascade reaction works with a broad range of arylhydroxylamines, providing access to diverse indole structures. pku.edu.cn Furthermore, copper-catalyzed cyclization of N-(2-alkynylphenyl)imines is an effective method for producing N-vinylindoles. rsc.org The synthesis of 2-phenyl-1-vinyl-1H-indole has been demonstrated using Cu(OAc)₂ as the catalyst. rsc.org To obtain the target 3-aminoindole, this method would require modification of the starting materials to include a nitrogenous group at the appropriate position.

A two-step, one-pot synthesis of indolo[1,2-a]quinazolines has also been achieved using copper catalysis, showcasing the metal's ability to facilitate complex tandem reactions involving C-N coupling and dehydrative cyclization. beilstein-journals.org

Iridium and manganese catalysts are increasingly used for C-H functionalization reactions, which offer an atom-economical approach to forming new bonds. Iridium complexes can catalyze the dehydrogenative α-functionalization of (hetero)aryl-fused cyclic secondary amines with indoles, demonstrating a direct method for C-C bond formation at the indole C3 position. nih.gov While this specific example leads to C-alkylation, related dehydrogenative C-H amination strategies are a promising avenue for 3-aminoindole synthesis. Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols has also been shown to functionalize indolines at the C3 position. organic-chemistry.org

Manganese catalysis has emerged as a sustainable option for dehydrogenative coupling reactions. A manganese pincer complex has been used for the synthesis of various N-heterocycles through the dehydrogenative coupling of glycerol (B35011) with amines. nih.gov Another protocol uses a manganese catalyst for the regioselective dehydrogenative alkylation of indolines with alcohols, where the choice of solvent can direct the reaction to either C3- or N-alkylation. organic-chemistry.org The development of analogous C-H amination reactions using these earth-abundant metals is an active area of research.

Copper-Catalyzed Cyclizations and Domino Processes

Metal-Free Electrochemical Synthesis

Electrochemical methods provide a green and sustainable alternative to metal-catalyzed reactions, as they use electric current as a "traceless" oxidant or reductant, avoiding the need for chemical reagents. tandfonline.comresearchgate.net The synthesis of indole derivatives has been successfully achieved using electrochemical approaches.

One prominent strategy involves the electrochemical intramolecular C(sp²)-H amination of 2-vinylanilines. organic-chemistry.orgrsc.org This method, which can be mediated by iodine, allows for the switchable synthesis of either indoline or indole derivatives. organic-chemistry.org The use of an organic redox catalyst can also enable the electrocatalytic dehydrogenative cyclization of 2-vinylanilides to produce 3-substituted and 2,3-disubstituted indoles without any external chemical oxidant. organic-chemistry.org These methods represent a direct route to the indole core, where the substitution pattern is determined by the starting 2-vinylaniline (B1311222). For the synthesis of this compound, this would entail starting with a 2-vinylaniline bearing a phenyl group at the appropriate position on the vinyl moiety and a precursor to the amine group.

Post-Functionalization Procedures for 3-Aminoindole Moiety Introduction

Introducing the amino group at the C3 position of an existing indole ring is a common and effective strategy. Traditional methods often involve nitration or azidation at the C3 position, followed by reduction. mdpi.com However, these methods can suffer from issues with regioselectivity and the stability of intermediates.

Reaction with Nitrostyrene (B7858105) and Hydrazine (B178648) Hydrate (B1144303)

A novel and low-cost, two-step procedure has been developed for the C3-amination of 2-arylindoles. mdpi.comresearchgate.netresearchgate.net This method avoids the direct introduction of a fragile amino group and instead proceeds through stable intermediates.

The first step is a well-established reaction between a 2-arylindole (e.g., 2-phenylindole) and nitrostyrene in the presence of phosphorous acid. This reaction forms a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. mdpi.comdntb.gov.ua In the second step, this spirocyclic intermediate undergoes a microwave-assisted cascade reaction with hydrazine hydrate. mdpi.comresearchgate.net This transformation results in the extrusion of a phenylacetonitrile (B145931) fragment and the formation of the desired unprotected 3-aminoindole in good to excellent yields. mdpi.comresearchgate.net

This methodology was successfully applied to synthesize this compound, which was obtained as a white solid with a melting point of 107–108 °C. mdpi.com The versatility of this approach was demonstrated by synthesizing a range of 2-aryl-1H-indol-3-amine derivatives with various substituents on both the indole core and the 2-aryl group. mdpi.com

Table 1: Synthesis of 2-Aryl-1H-indol-3-amine Derivatives via the Nitrostyrene/Hydrazine Hydrate Method This interactive table summarizes the yields for various derivatives of this compound synthesized using the described two-step method. Data sourced from Aksenov, N. A., et al. (2023). mdpi.com

| Entry | R¹ | R² | Product | Yield (%) | Melting Point (°C) |

| 1 | H | H | This compound | 90 | 107–108 |

| 2 | 5-F | H | 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 | 105–106 |

| 3 | 5-Cl | H | 5-Chloro-2-phenyl-1H-indol-3-amine | 85 | 124–125 |

| 4 | 5-Br | H | 5-Bromo-2-phenyl-1H-indol-3-amine | 81 | 130–131 |

| 5 | H | p-Me | 2-(p-Tolyl)-1H-indol-3-amine | 65 | 149–151 |

| 6 | H | p-OMe | 2-(4-Methoxyphenyl)-1H-indol-3-amine | 71 | 155–156 |

| 7 | H | p-Cl | 2-(4-Chlorophenyl)-1H-indol-3-amine | 88 | 160–161 |

Sequential Bromination and Rearrangement Strategies

While a direct, named "sequential bromination and rearrangement" strategy for the synthesis of this compound is not extensively documented as a standard procedure, the principles of such a transformation can be assembled from established reactions in organic chemistry. This hypothetical pathway would involve the introduction of a bromine atom onto a suitable 2-phenylindole precursor, followed by a rearrangement reaction to install the amine group at the C-3 position.

One plausible route involves the Hofmann rearrangement, a well-known method for converting a primary amide into a primary amine with one fewer carbon atom. libretexts.org This process is initiated by the reaction of a primary amide with bromine in a basic solution. libretexts.org To apply this to the target molecule, one would start with 2-phenyl-1H-indole-3-carboxamide.

The synthesis could be envisioned as follows:

Preparation of the Precursor : The starting material, 2-phenyl-1H-indole-3-carboxaldehyde, can be synthesized via various methods.

Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid.

Amide Formation : The carboxylic acid is then converted to 2-phenyl-1H-indole-3-carboxamide.

Hofmann Rearrangement : The key step involves treating the carboxamide with bromine and a strong base (e.g., sodium hydroxide). This initiates a complex mechanism involving the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired this compound and carbon dioxide. libretexts.org

Another relevant transformation is the Curtius rearrangement, which also produces an isocyanate intermediate that can be hydrolyzed to an amine. This pathway begins with a carboxylic acid, which is converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges, losing nitrogen gas to form the isocyanate, which is then hydrolyzed to the primary amine. mdpi.com The synthesis of 3-aminoindoles starting from 3-indolecarboxylic acids via the Curtius rearrangement has been reported as a viable, albeit two-step, sequence. mdpi.com

Additionally, selective bromination of the indole nucleus itself can be a key step in multi-step syntheses. For instance, the selective bromination of 2-allyl-6-nitrophenol (B3249158) using N-bromosuccinimide (NBS) has been demonstrated, which could then be followed by further transformations. researchgate.net A similar selective bromination on a 2-phenylindole derivative could create a handle for further functionalization or for initiating a rearrangement cascade under specific conditions.

Table 1: Hypothetical Reaction Steps Based on Hofmann Rearrangement This table illustrates a conceptual pathway and does not represent a single documented one-pot reaction.

| Step | Reactant | Reagents | Product | Notes |

| 1 | 2-Phenyl-1H-indole-3-carboxaldehyde | Oxidizing Agent (e.g., KMnO₄) | 2-Phenyl-1H-indole-3-carboxylic acid | Standard oxidation of an aldehyde. |

| 2 | 2-Phenyl-1H-indole-3-carboxylic acid | SOCl₂, then NH₃ | 2-Phenyl-1H-indole-3-carboxamide | Conversion to the primary amide. |

| 3 | 2-Phenyl-1H-indole-3-carboxamide | Br₂, NaOH, H₂O | This compound | The Hofmann rearrangement step. libretexts.org |

Control of Regioselectivity in this compound Synthesis

Controlling regioselectivity is paramount in the synthesis of substituted 2-phenyl-1H-indol-3-amines to ensure the correct placement of functional groups on the indole nucleus or the 2-phenyl substituent. The inherent reactivity of the indole ring, particularly at the C-3 position, often directs initial reactions, but various strategies have been developed to achieve substitution at other positions.

The direct C-H functionalization of indoles represents a powerful and atom-economical approach. However, controlling the site of reaction (e.g., C2, C3, C4, C6, C7, or N1) is a significant challenge. The outcome is often dictated by the choice of catalyst, directing groups, and reaction conditions. For instance, palladium-catalyzed direct C-2 arylation of free (N-H) indoles can be achieved with high regioselectivity using a norbornene-mediated C-H activation process. researchgate.net In contrast, rhodium(II) catalysis can achieve rare C-6 alkylation of protic indoles, with the regioselectivity being substrate-dependent and influenced by hydrogen bonding between the indole N-H and the catalyst. snnu.edu.cn For 4-methoxy-2-phenylindole, DFT studies revealed that hydrogen bonding directs the attack to the more nucleophilic C-7 position. snnu.edu.cn

The electronic properties of substituents on the indole ring also play a critical role. An electron-withdrawing group at the C-3 position, such as an ester or ketone, can direct further functionalization. In one study on I₂-mediated azidation, a radical-stabilizing ester group at C-3 directed azidation to the C-2 position, whereas a less stabilizing alkyl group at C-3 resulted in a 3-azido oxindole (B195798) product. researchgate.net Direct C-3 azidation of indoles using iodine and sodium azide has been developed with excellent regioselectivity under metal-free conditions. researchgate.net This is particularly relevant as the resulting 3-azidoindole can be readily reduced to the target 3-aminoindole.

Furthermore, the synthesis of polysubstituted indoles from nitroarenes via a researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines has been shown to deliver indoles with a wide array of substitution patterns, offering another avenue for regiochemical control. nih.gov The traditional Friedel–Crafts acylation of indoles often suffers from poor regioselectivity control and requires N-protection. nih.gov

Palladium-catalyzed annulation of anilines with bromoalkynes provides 2-phenylindoles with excellent regioselectivities. organic-chemistry.org This control extends to the substituents on both the aniline (B41778) and alkyne precursors, allowing for the synthesis of diversely substituted 2-phenylindoles. nih.gov For example, a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition allows for the synthesis of a diverse range of 2-arylindoles from substituted 2-iodoanilines and terminal alkynes, with good tolerance for various functional groups. nih.gov

Table 2: Examples of Regioselective Synthesis of Substituted 2-Arylindoles

| Entry | Aniline Precursor (Substituent) | Alkyne Precursor | Catalyst/Conditions | Product | Yield (%) | Citation |

| 1 | 2-Iodoaniline (H) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH, DMA | 2-Phenyl-1H-indole | 82 | nih.gov |

| 2 | 2-Iodo-4-nitroaniline (5-NO₂) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH, DMA | 5-Nitro-2-phenyl-1H-indole | 91 | nih.gov |

| 3 | 4-Chloro-2-iodoaniline (5-Cl) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH, DMA | 5-Chloro-2-phenyl-1H-indole | 64 | nih.gov |

| 4 | 2-Iodoaniline (H) | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH, DMA | 2-(p-Tolyl)-1H-indole | 78 | nih.gov |

| 5 | 2-Iodoaniline (H) | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH, DMA | 2-(4-Methoxyphenyl)-1H-indole | 75 | nih.gov |

This table demonstrates how the choice of substituted starting materials in a palladium-catalyzed reaction allows for regioselective synthesis of various 2-arylindoles, which are direct precursors or analogues of this compound.

Reactivity of the Exocyclic Amine Functionality

The exocyclic amine group at the C3 position of the indole ring is a primary amine, possessing a lone pair of electrons on the nitrogen atom. This makes it a potent nucleophile, capable of reacting with a wide array of electrophilic species.

The primary amine at the C3 position readily engages in nucleophilic substitution reactions. Its reaction with electrophiles such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). Similarly, alkylating agents like alkyl halides can react with the amine to yield secondary and tertiary amine derivatives. These reactions are fundamental in synthetic chemistry for modifying the structure and properties of the parent compound. For instance, the formation of an amide bond at the C3 position of a 2-phenylindole core is a known transformation.

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Acyl Halides (e.g., Acetyl Chloride) | Acylation | N-(2-phenyl-1H-indol-3-yl)acetamide |

| Alkyl Halides (e.g., Methyl Iodide) | Alkylation | N-methyl-2-phenyl-1H-indol-3-amine |

| Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonylation | N-(2-phenyl-1H-indol-3-yl)sulfonamide |

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of N-methylene derivatives from substituted 2-phenyl-1H-indoles and various amines is a well-established synthetic route, highlighting the reactivity of functional groups at the C3 position. researchgate.net The synthesis of N-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-4-phenylthiazol-2-amines, for example, proceeds through the condensation of an indole-3-carbaldehyde with an amine, a reaction that is mechanistically reversible starting from this compound and a carbonyl compound. researchgate.net

| Carbonyl Compound | Product Class | Example Product Name |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | (E)-N-benzylidene-2-phenyl-1H-indol-3-amine |

| Acetone (B3395972) | Imine (Schiff Base) | (E)-N-isopropylidene-2-phenyl-1H-indol-3-amine |

Nucleophilic Substitution Reactions with Electrophiles

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidative processes. The presence of the C2-phenyl group and the C3-amino group significantly influences the regioselectivity and outcome of these reactions.

In indole chemistry, the preferred site for electrophilic substitution is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed to other positions. Electrophilic aromatic substitution can occur on the benzo part of the indole nucleus (typically at C5 or C7) or on the C2-phenyl ring (at the ortho- and para-positions). bhu.ac.inresearchgate.net For example, halogenation of 1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one with N-chloro- or N-bromosuccinimide results in substitution at the 5- and/or 7-positions. researchgate.net Furthermore, electrophilic cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) occurs regioselectively at the C3 position, but in a C3-substituted system, attack would be redirected. mdpi.com Modern synthetic methods also allow for rhodium-catalyzed oxidative annulation, which involves the activation of the ortho-C-H bond of the C2-phenyl group. nih.govresearchgate.net

| Reaction | Reagent | Typical Position of Attack | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C5 or C7 on indole nucleus | researchgate.net |

| Nitration | Benzoyl nitrate | C5 on indole nucleus | bhu.ac.in |

| C-H Olefination | Alkenes, [Cp*RhCl2]2 | ortho-position of C2-phenyl ring | nih.gov |

Amine radical cations are reactive intermediates formed by the one-electron oxidation of the corresponding amine. beilstein-journals.orgd-nb.info This oxidation can be achieved through chemical, electrochemical, or photochemical methods. beilstein-journals.org For this compound, the electron-rich nature of both the indole ring and the exocyclic amine facilitates the formation of a radical cation. Once formed, this species can undergo several distinct reaction pathways. beilstein-journals.orgprinceton.edu

Deprotonation: Loss of a proton from the nitrogen atom or an adjacent carbon can generate a neutral radical. Deprotonation of the amine radical cation at the α-carbon leads to an α-amino radical, a strongly reducing species. beilstein-journals.orgd-nb.info

Dimerization: Radical cations derived from indoles are known to undergo dimerization. For instance, in experiments where the radical cation of 1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one was generated, 5,5'-dimers were observed. researchgate.net

Nucleophilic Attack: The radical cation can be attacked by nucleophiles.

Bond Cleavage: Cleavage of a C-C bond alpha to the nitrogen can yield a neutral radical and an iminium ion. beilstein-journals.org

The specific pathway followed depends on the reaction conditions and the structure of the substrate.

The 2-phenylindole scaffold is susceptible to a variety of oxidative transformations. A key reaction is the oxidative cleavage of the C2=C3 double bond, which can be achieved using various oxidants. ua.es Iodine, for example, has been shown to promote the oxidative cleavage of 2-phenylindole in the presence of a nitrogen source to yield quinazoline-4(3H)-ones. rsc.org The proposed mechanism involves initial iodination at the C3 position, followed by oxidation and ring expansion. rsc.org

Another significant oxidative pathway is the dearomative cross-dehydrogenative coupling (CDC) reaction. In the presence of an oxidant like TEMPO⁺ClO₄⁻, 2-phenylindole can react with various C-H nucleophiles (such as 1,3-dicarbonyl compounds) to form 2,2-disubstituted indolin-3-ones. mdpi.com This reaction proceeds through an initial oxidation of the indole, followed by nucleophilic attack at the C2 position and subsequent dearomatization. These oxidative reactions provide powerful methods for the extensive functionalization of the 2-phenylindole core. mdpi.com

Radical Cation Formation and Associated Reaction Pathways

Elucidation of Reaction Mechanisms

The synthesis and derivatization of this compound involve complex reaction pathways and the formation of distinct intermediates. Mechanistic investigations are crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Proposed Reaction Pathways for Indole Formation and Derivatization

The formation of the 2-phenyl-1H-indole core, the foundational structure of this compound, can be achieved through several classical and modern synthetic routes. The subsequent introduction of the 3-amino group or derivatization often follows distinct pathways.

Classical Indole Ring Synthesis:

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis. bhu.ac.inwikipedia.org It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 2-phenylindole derivatives, phenylhydrazine is reacted with a suitable acetophenone. google.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key step is the ajgreenchem.comajgreenchem.com-sigmatropic rearrangement of the protonated enamine, followed by the loss of ammonia to form the aromatic indole ring. wikipedia.org

Bischler-Möhlau Indole Synthesis : This method specifically produces 2-aryl-indoles. scribd.comchemeurope.com It involves the reaction of an α-bromo-acetophenone with an excess of aniline. chemeurope.comwikipedia.org The reaction is typically conducted under harsh conditions and proceeds through the initial formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization and dehydration in the presence of an acid catalyst to yield the 2-phenylindole scaffold. chemeurope.comresearchgate.net The regioselectivity of this reaction can be difficult to predict. rsc.org

Hemetsberger-Knittel Indole Synthesis : This pathway involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. acs.orgwikipedia.org While yields can be high, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org

Modern Synthetic and Derivatization Pathways:

More recent methods provide pathways to unprotected 3-aminoindoles, which are often unstable. nih.gov A notable two-step approach has been developed that starts from substituted indoles and nitrostyrenes. nih.govmdpi.com

Pathway via Spiro-isoxazole Intermediate : One method involves the reaction between an indole and a nitrostyrene in the presence of phosphorous acid, leading to a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole]. This intermediate is then converted to the corresponding 3-aminoindole by heating with hydrazine hydrate under microwave irradiation. nih.govmdpi.com

Pathway via Phenylacetonitrile Intermediate : An alternative route begins with the same spiro-isoxazole intermediate, which is treated with a base to form a 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile. This intermediate is subsequently heated with hydrazine hydrate, also under microwave conditions, to yield the final 2-aryl-1H-indol-3-amine with an extrusion of phenylacetonitrile. nih.gov

The following table summarizes the synthesis of various 2-Aryl-1H-indol-3-amine derivatives using the phenylacetonitrile intermediate pathway (Method A). nih.gov

| Compound Name | R Group | Yield (%) | Melting Point (°C) |

| This compound | H | 90 | 107–108 |

| 5-Fluoro-2-phenyl-1H-indol-3-amine | 5-F | 77 | 105–106 |

| 5-Isopropyl-2-phenyl-1H-indol-3-amine | 5-iPr | 82 | 77–79 |

| 5-Chloro-2-phenyl-1H-indol-3-amine | 5-Cl | 85 | 124–125 |

| 2-(Naphthalen-2-yl)-1H-indol-3-amine | Naphthalen-2-yl | 70 | 183–186 |

| 2-(4-Methoxyphenyl)-1H-indol-3-amine | 4-MeO-Ph | 68 | 113–115 |

| 2-(p-Tolyl)-1H-indol-3-amine | 4-Me-Ph | 65 | 149–151 |

Data sourced from Görgényi et al. (2023). nih.gov

Larock Indole Synthesis : This palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgnih.gov It is a versatile method that tolerates a wide range of functional groups and does not require a protecting group on the aniline nitrogen. nih.gov The regioselectivity generally places the bulkier alkyne substituent at the C2 position of the indole. nih.gov

Identification and Analysis of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species.

Intermediates in Fischer Indole Synthesis : The initial and key intermediate is the phenylhydrazone , formed from the condensation of phenylhydrazine and an appropriate ketone (e.g., acetophenone). wikipedia.orggoogle.com This phenylhydrazone then tautomerizes to an ene-hydrazine , which is the active species in the subsequent ajgreenchem.comajgreenchem.com-sigmatropic rearrangement that ultimately leads to the indole ring. wikipedia.orgresearchgate.net

Intermediates in Bischler-Möhlau Synthesis : The reaction between an α-bromo-acetophenone and aniline first forms an α-anilino-acetophenone adduct. chemeurope.com Further reaction with another molecule of aniline generates a more complex intermediate which then undergoes an electrophilic cyclization to form the indole, making the charged aniline a leaving group. chemeurope.comwikipedia.org

Intermediates in the Synthesis of this compound : In the modern synthesis starting from indoles and nitrostyrene, two key isolable intermediates have been identified and characterized. nih.gov

2,4′-Diaryl-4′H-spiro[indole-3,5′-isoxazole] (Intermediate 3) : This spirocyclic compound is formed via a cascade reaction. It serves as a direct precursor to this compound when treated with hydrazine hydrate (Method B). nih.gov

2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (Intermediate 4) : This intermediate is formed by the rearrangement of the spiro-isoxazole precursor. It can be isolated and subsequently converted to the target 3-aminoindole upon reaction with hydrazine hydrate (Method A), which involves the cleavage and removal of a phenylacetonitrile moiety. nih.gov

A plausible mechanism proposes that the reaction with hydrazine hydrate proceeds through a common intermediate derived from either the spiro-isoxazole or the phenylacetonitrile precursor. mdpi.com This is followed by a cascade of transformations leading to the final 3-aminoindole product. mdpi.com

The following table presents characterization data for key intermediates in the synthesis of this compound derivatives. nih.gov

| Intermediate Type | Compound Name | Yield (%) | Melting Point (°C) |

| Phenylacetonitrile | 2-(5-Fluoro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | 78 | 196–198 |

| Phenylacetonitrile | 2-(5-Chloro-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile | 60 | 200–202 |

Data sourced from Görgényi et al. (2023). nih.gov

Derivatization and Structural Diversification Strategies of 2 Phenyl 1h Indol 3 Amine

Functionalization at the N1-Position of the Indole (B1671886) Ring

The nitrogen atom at the 1-position (N1) of the indole ring is a common site for functionalization, influencing the electronic properties and steric bulk of the molecule. Alkylation at this position is a frequently employed strategy. For instance, the ethyl group can be introduced at the N1 position through direct alkylation reactions using alkyl halides under basic conditions. smolecule.com The use of a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) can lead to regioselective N1-alkylation. smolecule.com This process involves the deprotonation of the indole nitrogen, forming a tight ion pair where the less sterically hindered N1 site preferentially reacts with electrophiles like ethyl bromide, affording products such as 1-ethyl-2-phenyl-1H-indol-3-amine with high regioselectivity. smolecule.com

The choice of base and solvent is crucial to control the regioselectivity of the alkylation. While strong bases favor N1-alkylation, weaker bases like sodium bicarbonate (NaHCO3) in dimethylformamide (DMF) have also been used effectively, minimizing the formation of side products. researchgate.net The reaction conditions can be further optimized by using acetone (B3395972) or acetonitrile (B52724) as the solvent at elevated temperatures in the presence of a catalyst like sodium iodide. researchgate.net

Beyond simple alkylation, the N1-position can be incorporated into more complex heterocyclic systems. For example, N-substituted indole derivatives can be prepared through various methods when direct N-alkylation is not feasible. acs.org One such approach involves the reaction with cyclopentylboronic acid. acs.org

Substitutions and Modifications on the C2-Phenyl Group

Substituents can be introduced onto the phenyl ring to modulate its electronic properties. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity and biological activity of the resulting derivatives. nih.gov Rhodium-catalyzed oxidative annulation reactions have been used to couple 2-phenyl-1H-indoles bearing electron-rich or electron-deficient groups on the phenyl ring with alkynes, leading to the formation of new polycyclic structures. nih.gov

Furthermore, the ortho-C-H bonds of the C2-phenyl group are susceptible to activation and functionalization. Rhodium-catalyzed aerobic C-H olefination followed by an aza-Michael reaction has been demonstrated, although the reaction of 2-phenyl-1H-indole with n-butyl acrylate (B77674) resulted in a low yield of the desired annulated product. nih.gov

Derivatization at the C3-Amine Position

The amine group at the C3-position is a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis of Imine and Schiff Base Analogues

The condensation of the C3-amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netijacskros.com This reaction is a cornerstone for generating a vast array of derivatives with diverse biological activities. researchgate.netijacskros.comgsconlinepress.com The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with a carbonyl compound, often under reflux conditions. researchgate.net For instance, N-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-4-phenylthiazol-2-amines have been prepared by the cyclocondensation of 2-amino-4-phenylthiazole (B127512) with 5-substituted 2-phenyl-1H-indole-3-carbaldehydes. researchgate.net

Annulation and Fusion with Other Heterocyclic Systems

The 2-phenyl-1H-indol-3-amine core can serve as a scaffold for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the indole framework.

Construction of Indolyl-Quinazolinone Frameworks

The fusion of indole and quinazolinone moieties creates the indolo[1,2-c]quinazoline ring system, a structure of significant interest. A straightforward and efficient method for synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been developed. mdpi.com This approach involves the cyclocondensation of 1H-indole-3-carboxaldehydes with anthranilamides.

The reaction conditions can be optimized to favor the formation of the desired quinazolinone product over the dihydroquinazolinone intermediate. mdpi.com For instance, the reaction between 1H-indole-3-carboxaldehyde and anthranilamide can be initiated by acidic aluminum oxide (Al₂O₃) in acetonitrile, which initially forms 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one. mdpi.com Subsequent oxidation leads to the aromatic quinazolinone system. This method allows for the synthesis of a variety of substituted indolylquinazolinones by using appropriately substituted indole aldehydes and anthranilamides. mdpi.com

Another versatile strategy involves a palladium-catalyzed domino reaction. This one-pot synthesis starts from o-(o-aminophenylethynyl)trifluoroacetanilides and arylboronic acids. d-nb.info The process first forms a 2-(o-aminophenyl)-3-arylindole intermediate through aminopalladation and reductive elimination. d-nb.info Without isolating this intermediate, the addition of dimethylformamide dimethyl acetal (B89532) (DMFDMA) to the reaction mixture triggers cyclization to yield the final 12-arylindolo[1,2-c]quinazolines. d-nb.info This procedure is notable for its efficiency and tolerance of various functional groups on the arylboronic acid. d-nb.infonih.gov

Table 1: Synthesis of 12-Arylindolo[1,2-c]quinazolines via Pd-catalyzed Domino Reaction

| Entry | Arylboronic Acid (ArB(OH)₂) | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 75 | d-nb.info |

| 2 | Phenylboronic acid | 68 | d-nb.info |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 69 | nih.gov |

| 4 | 4-Bromophenylboronic acid | 60 | nih.gov |

This table summarizes the yields of various 12-arylindolo[1,2-c]quinazolines synthesized using a palladium-catalyzed domino reaction starting from o-(o-aminophenylethynyl)trifluoroacetanilides and different arylboronic acids. The yields are isolated yields.

Preparation of Imidazo- and Benzimidazole-Fused Indole Derivatives

The synthesis of indole derivatives fused with imidazole (B134444) or benzimidazole (B57391) rings offers another avenue for structural diversification. A notable method is the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction, which can be catalyzed by α-amylase for a biocatalytic approach. researchgate.net This reaction combines an indole-3-carboxaldehyde (B46971), an isocyanide, and a 2-aminopyridine (B139424) to construct imidazo[1,2-a]pyridine (B132010) derivatives attached to the indole core. researchgate.net

For the creation of benzimidazole-fused systems, a one-pot cyclocondensation reaction provides an efficient route. This method utilizes 2-phenyl-1H-indole-3-carboxaldehyde, malononitrile, and 2-cyanomethylbenzimidazole in the presence of a catalytic amount of sodium hydroxide. ias.ac.in This reaction leads to the formation of 3-indolyl substituted pyrido[1,2-a]benzimidazoles. ias.ac.in The incorporation of various substituents on the indole and benzimidazole precursors allows for the generation of a library of diverse compounds. ias.ac.in

Furthermore, direct linkages between indole and benzimidazole can be achieved. One synthetic pathway involves the reaction of indole-3-acryloyl chlorides with N-(4-aminophenyl)-2-chloroacetamide, followed by reaction with o-phenylenediamine (B120857) to form the benzimidazole ring. researchgate.net This multi-step process yields complex molecules where the indole and benzimidazole moieties are connected through an acetamide (B32628) linker. researchgate.net

Table 2: Examples of Synthesized Imidazo- and Benzimidazole-Fused Indoles

| Compound Type | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-Indole | Indole-3-carboxaldehyde, 2-aminopyridine, isocyanide | α-amylase (GBB reaction) | researchgate.net |

| Pyrido[1,2-a]benzimidazole-Indole | 2-Phenyl-1H-indole-3-carboxaldehyde, malononitrile, 2-cyanomethylbenzimidazole | NaOH (catalytic) | ias.ac.in |

This table outlines different synthetic strategies for preparing indole derivatives fused or linked to imidazole and benzimidazole rings, highlighting the key starting materials and reaction conditions.

Generation of Pyrano-Indole Conjugates

The synthesis of pyrano-indole conjugates, where a pyran ring is fused to the indole framework, can be achieved through several synthetic routes. The Pechmann condensation is a classic and effective method for this transformation. mdpi.com This reaction typically involves the condensation of a hydroxyindole with a β-ketoester. For instance, 4-hydroxy- and 6-hydroxy-2,3-diphenylindoles can serve as precursors. mdpi.com The reaction of 6-hydroxyindole (B149900) with a β-ketoester can lead to a mixture of two isomeric products: the linear pyrano[3,2-f]indole and the angular pyrano[2,3-g]indole. mdpi.com

Another approach involves the Nenitzescu indole synthesis followed by a Pechmann condensation. mdpi.com The Nenitzescu reaction between a p-benzoquinone and an ethyl aminocrotonate yields a 5-hydroxyindole (B134679) derivative, which can then undergo Pechmann condensation to form a pyrano[2,3-f]indole. mdpi.com

Esterification of hydroxyindoles with alkynoic acids, such as pent-2-ynoic acid or phenylpropiolic acid, followed by thermal rearrangement, also leads to the formation of pyranoindole structures. uniba.it For example, the ester derived from 5-hydroxyindole and an alkynoic acid can undergo a Claisen-type rearrangement and subsequent cyclization to yield the pyran-fused indole. uniba.it

Synthesis of Thiazolidinone-Indole Hybrids

Thiazolidinone-indole hybrids are commonly synthesized through the reaction of an indole-derived Schiff base with a thiol-containing compound, typically thioglycolic acid or thiolactic acid. jmchemsci.comscirp.org The initial step is the condensation of an indole-3-carboxaldehyde with a primary aromatic amine to form an imine (Schiff base). jmchemsci.com This intermediate then undergoes a cycloaddition reaction with thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. jmchemsci.com

For example, (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine, prepared from indole-3-carboxaldehyde and 4-fluoroaniline, reacts with thioglycolic acid in refluxing chloroform (B151607) to yield 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one. jmchemsci.com The reaction time is typically around 18 hours, and the product can be purified by recrystallization. jmchemsci.com

A multi-step synthesis can also be employed to create more complex hybrid structures. One such pathway involves reacting an indole derivative with semicarbazide (B1199961) to form an oxadiazole-bearing amine. mdpi.com This intermediate is then reacted with an isothiocyanate to produce a thiourea (B124793) derivative, which is finally cyclized with chloroacetic acid to yield the hybrid indole-oxadiazole-linked thiazolidinone. mdpi.com Another strategy involves the Knoevenagel condensation between an indole-3-carboxaldehyde and a thiazolidinone derivative, such as rhodanine-3-propanoic acid, to create 5-indolylmethylenerhodanine derivatives. nih.govresearchgate.net

Table 3: Synthesis of Thiazolidinone-Indole Hybrids

| Starting Indole Derivative | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine | Thioglycolic acid, Chloroform | 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | 70 | jmchemsci.com |

| (E)-4-(((1H-indol-3-yl)methylene)amino)-N,N-dimethylaniline | Thioglycolic acid, Chloroform | 3-(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | 75 | jmchemsci.com |

This table provides examples of the synthesis of thiazolidinone-indole hybrids, detailing the starting materials, key reagents, products, and reported yields.

Spectroscopic and Advanced Structural Characterization of 2 Phenyl 1h Indol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the characterization of 2-phenyl-1H-indol-3-amine and its analogs, offering insights into the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals corresponding to the protons of the indole (B1671886) ring, the C2-phenyl substituent, and any other functional groups present. The indole N-H proton typically appears as a broad singlet in the downfield region, often above δ 10.0 ppm in DMSO-d₆, indicating its acidic nature. nih.gov For instance, the N-H proton of 5-chloro-2-phenyl-1H-indol-3-amine was observed as a singlet at δ 10.72 ppm. nih.gov

The aromatic protons on the indole core and the phenyl ring resonate in the range of δ 6.8 to δ 8.0 ppm. nih.gov The exact chemical shifts and coupling patterns are influenced by the substitution pattern on either ring. For example, in (E)-N-benzylidene-2-phenyl-1H-indol-3-amine, the aromatic protons appear as a multiplet between δ 7.18 and δ 7.91 ppm. rsc.org The protons of the amine group (-NH₂) typically appear as a broad singlet; for example, in 5-chloro-2-phenyl-1H-indol-3-amine, this signal is found at δ 4.58 ppm. nih.gov Substituents on the phenyl or indole rings cause predictable shifts; for example, the methoxy (B1213986) protons in N-(tert-butyl)-6-methoxy-2-phenyl-1H-indol-3-amine appear as a sharp singlet at δ 3.87 ppm. nih.gov

Interactive Table: ¹H NMR Data for selected this compound Derivatives

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |

| This compound (5aa) mdpi.com | DMSO-d₆ | 10.44 (br. s, 1H, NH-indole), 7.74 (d, 2H), 7.62 (d, 1H), 7.22 (d, 1H), 7.06–6.99 (m, 3H), 6.89 (t, 1H), 4.30 (br. s, 2H, NH₂) |

| 5-Chloro-2-phenyl-1H-indol-3-amine (5ad) nih.gov | DMSO-d₆ | 10.72 (s, 1H, NH-indole), 7.79 (d, 3H), 7.45 (t, 2H), 7.29–7.18 (m, 2H), 7.03 (dd, 1H), 4.58 (s, 2H, NH₂) |

| (E)-N-Benzylidene-2-phenyl-1H-indol-3-amine (3aa) rsc.org | CDCl₃ | 9.07 (s, 1H, N=CH), 8.18 (brs, 1H, NH-indole), 7.91 (d, 3H), 7.86 (d, 2H), 7.41 (d, 5H), 7.31 (t, 2H), 7.20–7.18 (m, 2H) |

| N-tert-butyl-6-methoxy-2-phenyl-1H-indol-3-amine nih.gov | CDCl₃ | 7.81 (dd, 3H), 7.50 (d, 1H), 7.43 (t, 2H), 7.29 (t, 1H), 6.83 (d, 1H), 6.80 (dd, 1H), 3.87 (s, 3H, OCH₃), 2.84 (br s, 1H, NH), 1.05 (s, 9H, t-Bu) |

The ¹³C NMR spectra provide valuable information on the carbon skeleton of the this compound framework. The spectra typically show signals for all unique carbon atoms in the molecule. The carbons of the indole and phenyl rings usually resonate in the aromatic region (δ 110–140 ppm). For example, in 5-chloro-2-phenyl-1H-indol-3-amine, the aromatic carbons appear between δ 112.3 and δ 133.2 ppm. nih.gov The C2 and C3 carbons of the indole ring are particularly diagnostic. The carbon atom bearing the phenyl group (C2) and the one bearing the amine group (C3) have distinct chemical shifts that are sensitive to substitution. For instance, in N-tert-butyl-6-methoxy-2-phenyl-1H-indol-3-amine, the indole and phenyl carbons resonate at various shifts, with the C2-phenyl attached carbon and other quaternary carbons showing distinct signals. nih.gov

Interactive Table: ¹³C NMR Data for selected this compound Derivatives

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| 5-Chloro-2-phenyl-1H-indol-3-amine (5ad) nih.gov | DMSO-d₆ | 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3 |

| (E)-N-Benzylidene-2-phenyl-1H-indol-3-amine (3aa) rsc.org | CDCl₃ | 156.6, 137.7, 135.4, 131.9, 131.6, 130.1, 128.6, 128.5, 127.9, 127.8, 127.5, 125.8, 123.0, 121.9, 120.9, 119.7, 111.5 |

| N-tert-butyl-6-methoxy-2-phenyl-1H-indol-3-amine nih.gov | CDCl₃ | 156.5, 135.3, 133.9, 130.2, 128.6, 127.2, 126.9, 123.0, 120.2, 109.4, 94.2, 55.7, 55.1, 30.4 |

| 5-Fluoro-2-phenyl-1H-indol-3-amine (5ab) mdpi.com | DMSO-d₆ | 157.2, 154.9, 132.4 (d, J = 167.3 Hz), 128.7 (2C), 125.5, 125.2 (2C), 123.1 (d, J = 4.8 Hz), 122.8 (d, J = 9.9 Hz), 121.2, 111.7 (d, J = 9.5 Hz), 109.9 (d, J = 26.0 Hz), 103.0 (d, J = 23.8 Hz) |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the characteristic functional groups present in a molecule through their vibrational frequencies. For this compound and its derivatives, key absorption bands include the N-H stretching vibrations of the indole ring and the primary amine. The indole N-H stretch typically appears as a sharp to broad band in the region of 3300–3500 cm⁻¹. semanticscholar.org The amine group (-NH₂) shows characteristic symmetric and asymmetric stretching bands in a similar region. nih.gov

For example, the FT-IR spectrum of 5-chloro-2-phenyl-1H-indol-3-amine shows peaks at 3742, 3627, and 3324 cm⁻¹, which can be attributed to N-H stretching vibrations. nih.gov Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹. rsc.org In derivatives where the amine is part of an imine, such as (E)-N-benzylidene-2-phenyl-1H-indol-3-amine, a characteristic C=N stretching vibration appears around 1641 cm⁻¹. rsc.org

Interactive Table: FT-IR Data for selected this compound Derivatives

| Compound | Key FT-IR Absorption Bands (ν, cm⁻¹) |

| 5-Chloro-2-phenyl-1H-indol-3-amine (5ad) nih.gov | 3742, 3627, 3324 (N-H), 3066 (Ar-H), 1686, 1558, 1507, 1455 |

| (E)-N-Benzylidene-2-phenyl-1H-indol-3-amine (3aa) rsc.org | 3573, 3394 (N-H), 3056 (Ar-H), 1641 (C=N), 1597, 1573 |

| N-tert-butyl-4,6-dimethoxy-2-phenyl-1H-indol-3-amine nih.gov | 3349 (br, N-H), 2967, 2931 (C-H), 1624, 1603 (C=C) |

| 1,2,3,4-tetrahydro-4-oxo-6-(2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile (4c) semanticscholar.org | 3350, 3327, 3106 (N-H), 2179 (C≡N), 1662 (C=O), 1105 (C=S) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound derivatives, HRMS is typically performed using electrospray ionization (ESI), and the data is reported for the protonated molecule [M+H]⁺. The measured mass is then compared to the calculated mass for the proposed formula, with a small mass error confirming the composition.

For instance, the HRMS (ESI-TOF) for 5-chloro-2-phenyl-1H-indol-3-amine showed a calculated m/z for C₁₄H₁₂ClN₂ [M+H]⁺ of 243.0679, with a found value of 243.0684, confirming its elemental composition. nih.gov Similarly, (E)-N-benzylidene-2-phenyl-1H-indol-3-amine had a calculated m/z of 297.1386 for C₂₁H₁₇N₂ [M+H]⁺ and a found value of 297.1376. rsc.org

Interactive Table: HRMS Data for selected this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| This compound (5aa) nih.gov | C₁₄H₁₃N₂ | [M+H]⁺ | Not available in source | Not available in source |

| 5-Chloro-2-phenyl-1H-indol-3-amine (5ad) nih.gov | C₁₄H₁₂ClN₂ | [M+H]⁺ | 243.0679 | 243.0684 |

| 5-Fluoro-2-phenyl-1H-indol-3-amine (5ab) mdpi.com | C₁₄H₁₁FN₂ | [M+H]⁺ | 227.0979 | 227.0976 |

| (E)-N-Benzylidene-2-phenyl-1H-indol-3-amine (3aa) rsc.org | C₂₁H₁₇N₂ | [M+H]⁺ | 297.1386 | 297.1376 |

| (E)-N-(4-Chlorobenzylidene)-2-phenyl-1H-indol-3-amine (3ad) rsc.org | C₂₁H₁₆ClN₂ | [M+H]⁺ | 331.0977 | 331.0994 |

| N-tert-butyl-4,6-dimethoxy-2-phenyl-1H-indol-3-amine nih.gov | C₂₀H₂₄N₂O₂ | [M+H]⁺ | 325.1916 | 325.1913 |

GC-MS combines gas chromatography for the separation of compounds with mass spectrometry for their detection and identification. This technique is suitable for the analysis of volatile and thermally stable compounds. While detailed GC-MS studies focusing specifically on this compound are not extensively reported in the provided search results, the technique is generally applicable to indole derivatives. gsconlinepress.com In a broader context, GC-MS has been used to identify various indole-containing compounds in complex mixtures. For example, 5-methyl-6-nitro-2-phenyl-1H-indole was identified as a bioactive compound in an analysis of eggshell materials. gsconlinepress.com The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. For simple derivatives like 2-(4-methylphenyl)-1H-indole, the mass spectrum shows a molecular ion peak (M⁺) at m/z 207, which is the base peak, along with characteristic fragment ions. scirp.org

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides the empirical formula of a compound, which can be compared against the calculated theoretical values for a proposed molecular structure. The close agreement between found and calculated percentages serves as a primary confirmation of the compound's elemental composition and purity. ijirt.orgbioline.org.br

In the synthesis of various indole derivatives, elemental analysis is routinely performed as a final validation step. bioline.org.br For instance, in the creation of 3-(2-aminopyrimidin-4-yl) indole derivatives, the experimentally determined values for C, H, and N were found to be in close agreement with the calculated values, typically within a margin of ±0.4%, which is considered an acceptable level of variance. bioline.org.br This confirms that the target molecules were synthesized successfully. ijirt.orgbioline.org.br

Below is a table summarizing the elemental analysis data for several derivatives of 2-phenyl-1H-indole.

Table 1: Elemental Analysis Data for Selected 2-Phenyl-1H-indole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | Source |

|---|---|---|---|---|---|---|

| 2-(((5-methylbenzo[d]thiazol-2-yl) methyl) amino)-1-(2-phenyl-1H-indol-1-yl) ethan-1-one | C25H22N4OS | Calculated | 72.97 | 5.14 | 10.21 | ijirt.org |

| Found | 72.72 | 4.96 | 11.12 | ijirt.org | ||

| 2-(((5-ethylbenzo[d]thiazol-2-yl) methyl) amino)- 1-(2-phenyl-1H-indol-1-yl) ethan-1-one | C26H24N4OS | Calculated | 73.38 | 5.45 | 9.87 | ijirt.org |

| Found | 73.04 | 5.06 | 10.11 | ijirt.org | ||

| 4-phenyl-6-(2-phenyl-1H-indol-3-yl) pyrimidin-2-amine | C24H18N4O | Calculated | 76.17 | 4.79 | 14.81 | bioline.org.br |

| Found | 76.12 | 4.69 | 14.82 | bioline.org.br | ||

| 4-(4-methoxyphenyl)-6-(2-(4-methoxyphenyl)-1H-indol-3-yl)pyrimidin-2-amine | C25H20N4O | Calculated | 76.51 | 5.14 | 14.28 | bioline.org.br |

| Found | 76.49 | 5.12 | 14.21 | bioline.org.br | ||

| 4-(4-chlorophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine | C25H19ClN4O | Calculated | 70.34 | 4.49 | 13.12 | bioline.org.br |

| Found | 70.31 | 4.46 | 13.10 | bioline.org.br | ||

| Mononuclear Co(II) complex of 2-[(1H-indol-3-yl)-methylene)-1-(4-(2-methoxybenzyl)-6-phenyl-pyridazin-3-yl] hydrazine (B178648) | C54H46CoCl2N10O2 | Calculated | 65.06 | 4.65 | 14.05 | tandfonline.com |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final products. mdpi.com Thin Layer Chromatography (TLC) is a widely used, rapid, and convenient method for this purpose. mdpi.comnih.gov

In the context of this compound and its derivatives, TLC is employed to determine the purity of isolated compounds by observing the number of spots that appear on the plate under UV light. mdpi.com A pure compound should ideally produce a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system (eluent). mdpi.comnih.gov Researchers report Rf values to allow for the reproduction of their chromatographic conditions. For purification on a larger scale, column chromatography is often performed, using a similar solvent system as determined by TLC. mdpi.com

The table below details the Rf values for several this compound derivatives using different solvent systems.

Table 2: TLC Rf Values for this compound Derivatives

| Compound | Solvent System (Eluent) | Rf Value | Source |

|---|---|---|---|

| This compound | EtOAc/hexane, 1:4, v/v | 0.46 | nih.gov |

| 5-Fluoro-2-phenyl-1H-indol-3-amine | EtOAc/hexane, 1:3, v/v | 0.33 | nih.gov |

| 5-Chloro-2-phenyl-1H-indol-3-amine | EtOAc/hexane, 1:2, v/v | 0.65 | nih.gov |

| 2-(p-Tolyl)-1H-indol-3-amine | EtOAc/hexane, 1:2, v/v | 0.61 | nih.gov |

| 5-Isopropyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-one | EtOAc/Hex, 1:2 | 0.63 | mdpi.com |

| 5-Chloro-6-methyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-one | EtOAc/Hex, 1:2 | 0.69 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional molecular structure of a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern yields detailed information about the crystal's internal structure, including the dimensions of the repeating unit (unit cell) and the arrangement of atoms within it.

For complex heterocyclic systems like indole derivatives, X-ray crystallography provides invaluable insights that spectroscopic methods alone cannot. It can unambiguously determine the absolute configuration of enantiomers and reveal the solid-state packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice. researchgate.net The structural data obtained, including bond lengths, bond angles, and torsion angles, are crucial for understanding structure-activity relationships and for rational drug design. nih.gov The quality of a crystal structure determination is often indicated by the resolution factor (R-factor), with values below 0.05 signifying a high-quality refinement.

The molecular structures of several complex indole derivatives have been confirmed using this technique, providing critical data on their molecular architecture. researchgate.net

Table 3: Information Derived from X-ray Crystallography of Indole Derivatives

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Molecular Structure | The exact arrangement of atoms and chemical bonds. | Provides definitive confirmation of the synthesized compound's identity and connectivity. | researchgate.net |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | Crucial for differentiating between enantiomers, which can have vastly different biological activities. | |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Gives insight into how molecules pack together in the solid state (e.g., as racemates or conglomerates). | |

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the size and shape of the crystal's fundamental building block. | |

| Conformation | The specific three-dimensional shape of the molecule. | Reveals the orientation of substituents, such as the phenyl ring relative to the indole core, which influences biological interactions. | |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds) between molecules. | Explains the stability of the crystal lattice and can be relevant to receptor binding. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the nature of chemical bonds and can indicate electronic effects within the molecule. | |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1h Indol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and electronic characteristics with increasing accuracy. imperial.ac.uk

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium-sized organic molecules. imperial.ac.ukfu-berlin.de It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. researchgate.netmdpi.com This approach is widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and thermodynamic data. imperial.ac.ukfu-berlin.de

For derivatives closely related to 2-phenyl-1H-indol-3-amine, such as 5-chloro-2-phenyl-1H-indole-3-amine, DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to investigate the influence of solvents on the stability of the compounds. researchgate.net Such studies confirm that DFT is a robust tool for predicting how environmental factors affect molecular properties. researchgate.net The application of DFT extends to examining reactivity, where theoretical indices derived from DFT can offer a semiquantitative understanding of chemical reactions. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its reactivity and biological activity. For molecules with rotatable bonds, such as the phenyl group in this compound, this analysis identifies the most stable spatial arrangements (conformers).

Theoretical studies on similar structures, like 2-phenyl-3-(piperidin-4-yl)-1H-indole, utilize DFT for geometry optimization to determine the most stable conformation. This process identifies the preferred orientation of the phenyl substituent relative to the indole (B1671886) core. For phenyl-substituted compounds, the lowest energy form is often a result of the balance between steric hindrance and electronic effects. researchgate.net The energetic stability of different conformers can be compared, with energy differences as low as 1-2 kcal/mol being significant at room temperature. acs.org In the case of 5-chloro-2-phenyl-1H-indole-3-amine, calculations have shown that stability is enhanced in the presence of solvents, with a calculated order of H₂O > DMF > CH₃CN > EtOH > THF. researchgate.net

| Solvent | Relative Stability Ranking |

|---|---|

| Water (H₂O) | 1 (Most Stable) |

| Dimethylformamide (DMF) | 2 |

| Acetonitrile (B52724) (CH₃CN) | 3 |

| Ethanol (EtOH) | 4 |

| Tetrahydrofuran (B95107) (THF) | 5 (Least Stable) |

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) relates to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. ajchem-a.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and excitation energy. ajchem-a.comscience.govresearchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net

From EHOMO and ELUMO, several key quantum chemical descriptors can be calculated to further characterize a molecule's reactivity. ajchem-a.comresearchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netajchem-a.com For instance, theoretical studies on related indole derivatives have used DFT to calculate these parameters, providing a detailed picture of their electronic behavior. dnu.dp.ua

| Parameter | Formula | Value (eV) in Gas Phase | Value (eV) in Water |

|---|---|---|---|

| EHOMO | - | -6.222 | -6.308 |

| ELUMO | - | -1.868 | -1.804 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.354 | 4.504 |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | -4.045 | -4.056 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.177 | 2.252 |

| Electrophilicity (ω) | μ² / 2η | 3.757 | 3.650 |

*Data for 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (AMDC) is presented as an illustrative example of DFT-calculated parameters. researchgate.net

Conformational Analysis and Energetic Stability

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting how a compound might interact with a biological target. semanticscholar.orgbiointerfaceresearch.com

Molecular docking simulations predict the specific interactions that stabilize a ligand-receptor complex. researchgate.net For 2-phenyl-1H-indole derivatives, studies have shown that these molecules can fit effectively into the binding pockets of various protein targets. biointerfaceresearch.comresearchgate.net The interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.com

For example, docking studies of 2-phenylindole (B188600) analogs with estrogen and progesterone (B1679170) receptors revealed several key interactions. biointerfaceresearch.comresearchgate.net Hydrogen bonds often form between the indole N-H or other functional groups and polar amino acid residues like Tyrosine (TYR), Threonine (THR), Aspartic acid (ASP), and Glutamic acid (GLU). semanticscholar.orgbiointerfaceresearch.comresearchgate.net Hydrophobic and π-π interactions are common between the aromatic phenyl and indole rings and nonpolar or aromatic residues such as Phenylalanine (PHE) and Tryptophan (TRP). semanticscholar.orgbiointerfaceresearch.com These predicted interactions provide a structural hypothesis for the compound's mechanism of action. nih.gov

A primary output of molecular docking is a quantitative prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and thus a higher theoretical binding affinity. biointerfaceresearch.comresearchgate.net

Studies on various 2-phenylindole derivatives have reported a range of binding affinities against different biological targets. For instance, docking of a 2-phenyl indole derivative against an enzyme target yielded a binding energy of -10.65 kcal/mol. researchgate.net Another study on phenyl(2-phenyl-1H-indol-3-yl)methanone reported an even more favorable binding energy of -14.27 kcal/mol. researchgate.net These theoretical affinities are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.netfrontiersin.org Competitive binding assays have shown that some indole derivatives can exhibit binding affinities in the nanomolar range, comparable to or even superior to established drugs. ajgreenchem.com

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-phenyl indole | Enzyme (unspecified) | -10.6504 | researchgate.net |

| phenyl(2-phenyl-1H-indol-3-yl)methanone | Enzyme (unspecified) | -14.2726 | researchgate.net |

| 2-phenyl-1H-indole analog (L39) | Estrogen-α (1A52) | -9.5 | biointerfaceresearch.com |

| 2-phenyl-1H-indole analog (L47) | Progesterone (1A28) | -10.9 | biointerfaceresearch.com |

Prediction of Molecular Interactions